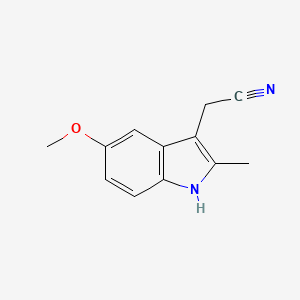

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile

説明

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile is a substituted indole derivative characterized by a methoxy group at position 5, a methyl group at position 2, and an acetonitrile moiety at position 3 of the indole ring. Its molecular formula is C₁₃H₁₃N₂O, with a molecular weight of 213.26 g/mol (derived from similar compounds in ). This compound is of interest in medicinal chemistry due to the structural flexibility of indole derivatives, which are known for diverse biological activities, including receptor binding and enzyme inhibition .

特性

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMHBEZHHXYWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fischer Indole Synthesis

The Fischer indole synthesis is a common method used to construct the indole core. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions, forming the indole structure. For this compound:

- A substituted phenylhydrazine reacts with a methyl ketone to introduce the methyl group at position 2.

- The methoxy group at position 5 is introduced via an appropriately substituted starting material.

Functionalization at Position 3

Cyanomethylation

To introduce the acetonitrile group at position 3:

- The indole derivative is treated with a cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base (e.g., potassium carbonate or sodium hydride).

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and reaction efficiency.

Optimization of Reaction Conditions

Catalysts and Solvents

Temperature and Reaction Time

- Reactions are typically conducted at moderate temperatures (50–80°C) to balance reaction rate and minimize side reactions.

- Reaction times range from 30 minutes to several hours, depending on the specific step and reagents used.

Alternative Synthetic Routes

Use of Substituted Anilines

An alternative approach involves using substituted anilines as starting materials:

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction can be employed to introduce aldehyde functionality at position 3, which can then be converted to the nitrile group through an oxime intermediate followed by dehydration.

Data Table: Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine + Ketone | Acetic acid | 60–80 | ~85 |

| Cyanomethylation | Chloroacetonitrile + Base | DMF/DMSO | 50–70 | ~90 |

| Vilsmeier-Haack Reaction | POCl₃ + DMF | DMF | Room Temp | ~80 |

Notes on Industrial Scale-Up

For industrial production:

- Reaction conditions are optimized for cost-effectiveness and scalability.

- Environmentally friendly solvents and recyclable catalysts are preferred.

- Continuous flow reactors may be employed to enhance efficiency and safety.

化学反応の分析

Types of Reactions: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert nitrile groups to amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary amines.

Substitution: Various substituted indole derivatives depending on the reagent used.

科学的研究の応用

The compound 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile (C12H12N2O) has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Properties and Structure

This compound is characterized by its indole structure, which is known for its biological significance. The presence of the methoxy and acetonitrile functional groups enhances its reactivity and potential interactions with biological targets.

Pharmacological Studies

Research indicates that compounds related to indole structures often exhibit significant pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific compound may serve as a lead structure for developing new therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

A study investigating the anticancer properties of indole derivatives found that compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Neuropharmacology

Indole derivatives have been extensively studied for their neuroprotective effects. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in Alzheimer's and Parkinson's disease therapies.

Synthetic Chemistry

The synthesis of this compound has been explored in various chemical reactions, showcasing its utility as an intermediate in organic synthesis. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activity.

Synthesis Example

The synthesis involves the reaction of 5-methoxy-2-methyl-1H-indole with acetonitrile under specific conditions, yielding the target compound with good yields. This method can be adapted for large-scale production.

Material Science

Recent studies have investigated the use of indole derivatives in material science, particularly in creating organic semiconductors and photovoltaic materials due to their electronic properties.

Case Study: Organic Electronics

Research has demonstrated that incorporating this compound into polymer matrices enhances charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs).

作用機序

The mechanism of action of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, indole derivatives are known to inhibit cyclooxygenase enzymes, reducing inflammation . The exact pathways and targets depend on the specific biological context and the modifications on the indole scaffold .

類似化合物との比較

Substitution Patterns and Physicochemical Properties

The table below compares key structural features and properties of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile with analogous indole derivatives:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 5-OCH₃, 2-CH₃, 3-CN | C₁₃H₁₃N₂O | 213.26 | Nitrile |

| 2-(5-Methoxy-1H-indol-3-yl)acetonitrile | 5-OCH₃, 3-CN | C₁₁H₁₀N₂O | 186.21 | Nitrile |

| 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide | 5-OCH₃, 1-C₂H₅, 3-C(=O)NHCH(CH₃)₂ | C₁₈H₂₁N₃O₃ | 327.38 | Amide, Ketone |

| 2-(5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile (5j) | 5-Br, 1,3-CH₃, 2-oxo | C₁₂H₁₂BrN₂O | 296.15 | Nitrile, Oxo |

| Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | 5-OCH₃, 2-CH₃, 3-CH₂COOCH₃ | C₁₄H₁₅NO₃ | 245.28 | Ester |

Key Observations :

- The nitrile group at position 3 introduces polarity and reactivity, contrasting with ester or amide derivatives (e.g., Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) .

- Brominated analogs (e.g., 5j) exhibit higher molecular weights and altered electronic properties due to the bromine atom, which may influence binding affinity .

Crystallographic and Spectral Data

- Crystal Packing : The methoxy and methyl groups in the target compound likely influence intermolecular interactions, as seen in 2-(4-methoxy-1H-indol-3-yl)acetonitrile (), which forms hydrogen bonds via the nitrile and methoxy groups .

- NMR Shifts : For 2-(5-methoxy-1H-indol-3-yl)acetonitrile (), characteristic peaks include δ 3.85 (OCH₃), δ 4.05 (CH₂CN), and δ 7.2–7.4 (aromatic protons). The 2-methyl group in the target compound would introduce additional upfield shifts (~δ 2.5) .

生物活性

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including biochemical properties, molecular mechanisms, and relevant case studies.

Overview of Biological Properties

The compound is categorized within a class of indole derivatives known for their diverse pharmacological effects. It exhibits significant biological activity through various mechanisms, including enzyme inhibition and modulation of cellular pathways.

- Enzyme Interaction : this compound has been shown to inhibit myeloperoxidase (MPO), an enzyme that contributes to oxidative stress by producing reactive oxygen species (ROS). This inhibition can lead to reduced inflammation and oxidative damage in cells.

- Cell Signaling : The compound influences key signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway, which is crucial in regulating immune responses and inflammation.

Cellular Effects

In vitro studies indicate that this compound affects various cell types by:

- Modulating gene expression related to inflammation and apoptosis.

- Influencing cellular metabolism, particularly in stress response mechanisms .

The biological activity of this compound can be attributed to its interactions at the molecular level:

Binding Affinity

The compound binds to specific receptors and enzymes, altering their activity. Notably, it has been observed to bind to the active site of MPO, inhibiting its chlorinating activity.

Metabolic Pathways

This compound undergoes metabolism primarily via cytochrome P450 enzymes in the liver, which plays a critical role in its pharmacokinetics and overall biological efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Antimicrobial Activity

Research has shown that indole derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that related indole compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Potential

In cancer research, this compound has been evaluated for its ability to induce cell death through mechanisms distinct from traditional apoptosis:

- It was found to induce methuosis—a form of cell death characterized by cytoplasmic vacuolization—highlighting its unique action compared to conventional anticancer agents .

Comparative Analysis with Similar Compounds

To illustrate the distinctiveness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-Methoxy-2-methylindole | Indole | Antimicrobial and anticancer properties |

| 2-(5-Methoxy-2-methylindolyl)acetic acid | Indole derivative | Inhibitory effects on cancer cell lines |

| 1-Benzyl-5-methoxyindole | Indole derivative | Exhibits moderate antibacterial activity |

This table illustrates how structural variations influence biological activity, with this compound exhibiting unique properties due to its acetonitrile group.

Q & A

Q. Table 1: Crystallographic Parameters for Related Indole Derivatives

| Parameter | 2-(4-Methoxy-1H-indol-3-yl)acetonitrile | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |

|---|---|---|

| Space Group | Not reported | Monoclinic () |

| 0.088 | 0.050 | |

| Temperature (K) | 293 | 100 |

Basic: What are the common synthetic routes for preparing this compound?

Methodological Answer:

Two primary approaches are documented:

Ester Intermediate Pathway :

- Start with ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (synthesized via Fischer indole synthesis) .

- Hydrolyze the ester to the carboxylic acid, followed by conversion to the nitrile using dehydrating agents (e.g., ) .

Direct Acetonitrile Functionalization :

- React 5-methoxy-2-methylindole with chloroacetonitrile under basic conditions (e.g., KCO) in DMF .

Advanced: How can researchers optimize the synthesis to minimize by-products?

Methodological Answer:

- Reaction Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates/by-products .

- Catalyst Selection : Employ palladium catalysts for cross-coupling steps to enhance regioselectivity .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol-DMF mixtures .

Advanced: What strategies resolve contradictions in crystallographic data between studies?

Methodological Answer:

- Data Reprocessing : Re-analyze raw diffraction data using updated software (e.g., SHELXL-2023) to correct for systematic errors .

- Twinned Crystal Analysis : Apply twin refinement protocols in SHELXL for datasets with suspected twinning .

- Comparative Metrics : Cross-validate bond lengths/angles against DFT-optimized structures to identify outliers .

Basic: What safety protocols are essential when handling nitrile-containing compounds?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors.

- Emergency Measures : Neutralize spills with activated charcoal and dispose of waste via authorized chemical destruction facilities .

Advanced: How to evaluate the biological activity of this compound using in vitro assays?

Methodological Answer:

- Antimicrobial Assays :

- Prepare bacterial/fungal cultures in nutrient broth.

- Test compound efficacy via agar diffusion or microdilution (MIC/MBC determination) .

- Cytotoxicity Screening :

- Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7).

- Include positive controls (e.g., doxorubicin) and solvent blanks .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR : NMR (δ 2.35 ppm for methyl, δ 3.85 ppm for methoxy) and NMR (δ 115–120 ppm for nitrile) .

- IR : Stretching vibrations at ~2240 cm (C≡N) and 1600 cm (aromatic C=C) .

- Mass Spectrometry : ESI-MS for molecular ion () and fragmentation patterns .

Advanced: How can computational chemistry predict the compound's reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。